molecular formula C20H21FN2O4 B3467325 1-(3,5-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine

1-(3,5-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine

Cat. No. B3467325
M. Wt: 372.4 g/mol
InChI Key: XCLNWXNGBLGSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine, also known as DF-MDBP, is a synthetic compound that belongs to the piperazine family. This compound has gained significant attention in the scientific community due to its potential use in various research applications. In

Mechanism of Action

1-(3,5-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine acts as a potent serotonin and dopamine transporter blocker. It binds to the transporters and prevents the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in an increase in the levels of serotonin and dopamine in the brain, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can lead to changes in behavior and cognition. It has also been shown to have anxiolytic and antidepressant effects, which makes it useful in studying the role of these neurotransmitters in these conditions.

Advantages and Limitations for Lab Experiments

1-(3,5-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine has several advantages for lab experiments. It is a potent serotonin and dopamine transporter blocker, which makes it useful in studying the role of these neurotransmitters in various physiological and pathological conditions. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is that it is a synthetic compound, which means that its effects on the brain may not be the same as those of endogenous neurotransmitters. Additionally, its effects on other neurotransmitter systems are not well understood, which can limit its use in studying other conditions.

Future Directions

There are several future directions for research on 1-(3,5-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine. One area of research is to investigate its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Another area of research is to investigate its effects on behavior and cognition in animal models of various psychiatric and neurological conditions. Additionally, there is a need for more studies to understand the long-term effects of this compound on the brain and behavior.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. It acts as a potent serotonin and dopamine transporter blocker, which makes it useful in studying the role of these neurotransmitters in various physiological and pathological conditions. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound.

Scientific Research Applications

1-(3,5-dimethoxybenzoyl)-4-(3-fluorobenzoyl)piperazine has been used in various scientific research applications, mainly in the field of neuroscience. It is known to act as a potent serotonin and dopamine transporter blocker, which makes it useful in studying the role of these neurotransmitters in various physiological and pathological conditions.

properties

IUPAC Name

[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-26-17-11-15(12-18(13-17)27-2)20(25)23-8-6-22(7-9-23)19(24)14-4-3-5-16(21)10-14/h3-5,10-13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLNWXNGBLGSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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